9-Bromo-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Bromo-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines bromine, chlorine, and methyl groups with a pyrazolo-benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the pyrazolo-benzoxazine core. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of automated systems and advanced analytical techniques can help in monitoring the production process and maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .
Scientific Research Applications
9-Bromo-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Bromo-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 9-Bromo-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include:
- 9-Bromo-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-2,5-bis(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C17H14BrClN2O |
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Molecular Weight |
377.7 g/mol |
IUPAC Name |
9-bromo-2-(4-chlorophenyl)-5-methyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C17H14BrClN2O/c1-10-21-16(14-8-12(18)4-7-17(14)22-10)9-15(20-21)11-2-5-13(19)6-3-11/h2-8,10,16H,9H2,1H3 |
InChI Key |
ILYIPBDYXZTXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=C(O1)C=CC(=C4)Br |
Origin of Product |
United States |
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